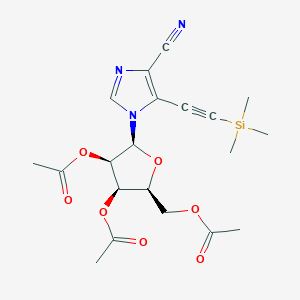
4-Aminophlorizin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminophenol derivatives and related compounds are of significant interest in organic chemistry and medicinal research due to their versatile applications and biological activities. They often serve as key intermediates in the synthesis of dyes, drugs, and other functional materials.
Synthesis Analysis
The synthesis of amino compounds typically involves bioorthogonal reactions, which allow the introduction of new functionalities into peptides, proteins, and other biological molecules. For example, novel amino acids containing functional groups for bioorthogonal reactions have been synthesized, exhibiting well-defined conformational preferences and providing novel loci for peptide functionalization (Forbes et al., 2016).
Molecular Structure Analysis
Molecular structures of amino compounds are often characterized by single-crystal X-ray diffraction and calculated using density functional theory (DFT) methods. The studies provide insights into optimized geometries, vibration frequencies, and the ground state of amino derivatives, comparing experimental data with theoretical calculations (Li et al., 2013).
Chemical Reactions and Properties
Amino compounds undergo various chemical reactions, including bioorthogonal reactions, nucleophilic substitution, and condensation reactions. For instance, Schiff base formation and reactions with primary and heterocyclic amines yield a diversity of functionalized compounds with broad-spectrum antimicrobial and antidiabetic activities (Rafique et al., 2022).
Physical Properties Analysis
The physical properties of amino compounds, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. These properties are often influenced by the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, define the utility of amino compounds in synthesis and applications. The introduction of functional groups through bioorthogonal reactions enhances the chemical diversity and applicability of these compounds in medicinal chemistry and molecular design (Forbes et al., 2016).
Applications De Recherche Scientifique
4-Aminophenol derivatives, including 4-Aminophlorizin, have been synthesized and characterized for their antimicrobial and antidiabetic activities. These compounds showed significant inhibition of amylase and glucosidase in a concentration-dependent manner, indicating potential applications in diabetes management (Rafique et al., 2022).
4-Aminophlorizin and related compounds have been studied for their ecotoxicological effects using a test battery. The study revealed that 4-Aminobiphenyl, a compound related to 4-Aminophlorizin, is toxic to aquatic organisms and mammalian cells. This indicates the environmental and health impact of these compounds and underscores the need for careful management (Jiangning et al., 2004).
The interaction between 4-Aminophlorizin derivatives and biological molecules has been investigated. For example, the interaction of 4-Aminoantipyrine with bovine serum albumin was studied, demonstrating the potential toxicity of aromatic pollutants like 4-Aminophlorizin at the protein level (Teng et al., 2011).
4-Aminophlorizin analogs have been synthesized and evaluated for their potential as kinase inhibitors in cancer treatment. For instance, 4-Aminoquinazoline derivatives are known to inhibit specific kinases and have been applied in treatments for lung, breast, colon, and prostate cancers (Das & Hong, 2019).
Research on the metabolism of compounds related to 4-Aminophlorizin in rats has provided insights into the degradation of these compounds by the rat intestinal microflora. This is crucial for understanding the environmental and biological impacts of such compounds (Griffiths & Smith, 1972).
Studies on phlorizin, a compound related to 4-Aminophlorizin, have shown its use as a pharmaceutical and tool for physiology research, particularly in renal glycosuria and blockage of intestinal glucose absorption (Ehrenkranz et al., 2005).
Propriétés
IUPAC Name |
3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO9/c22-11-4-1-10(2-5-11)3-6-13(25)17-14(26)7-12(24)8-15(17)30-21-20(29)19(28)18(27)16(9-23)31-21/h1-2,4-5,7-8,16,18-21,23-24,26-29H,3,6,9,22H2/t16?,18-,19+,20?,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUNSRHGQVWZJN-NFRVFMFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3C([C@H]([C@@H](C(O3)CO)O)O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675603 |
Source


|
| Record name | 2-[3-(4-Aminophenyl)propanoyl]-3,5-dihydroxyphenyl beta-D-threo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82628-89-5 |
Source


|
| Record name | 2-[3-(4-Aminophenyl)propanoyl]-3,5-dihydroxyphenyl beta-D-threo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)
![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)



![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)


![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)


